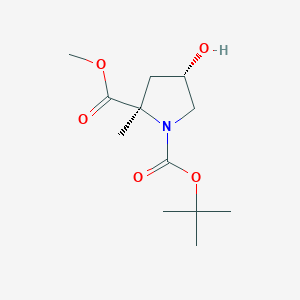

1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate

Description

This compound is a chiral pyrrolidine derivative characterized by:

- Stereochemistry: (2R,4S) configuration.

- Substituents: A hydroxyl group at position 4, a methyl group at position 2 (pyrrolidine ring), and tert-butyl/methyl ester groups at positions 1 and 2, respectively.

- Applications: Used as a building block in anti-liver fibrosis research (e.g., synthesis of compound 40 in ) .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h8,14H,6-7H2,1-5H3/t8-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBPJCTYTFHHRY-QPUJVOFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H](CN1C(=O)OC(C)(C)C)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Amine Group

The first step involves Boc protection of the pyrrolidine nitrogen. A representative protocol from patent CN112194606A employs dichloromethane (DCM), 4-hydroxy-L-proline, and dimethylaminopyridine (DMAP) under anhydrous conditions. Boc anhydride is added dropwise at ≤30°C, followed by stirring at 20–30°C overnight. Workup includes aqueous extraction, sodium sulfate drying, and reduced-pressure concentration to yield a Boc-protected intermediate (white solid, 85–90% yield).

Key Reaction Parameters:

| Parameter | Value/Detail |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Catalyst | DMAP (0.07–0.11 eq) |

| Temperature | 20–30°C |

| Reaction Time | 12–16 hours |

| Yield | 85–90% |

Methyl Esterification at C2

The Boc-protected intermediate undergoes methyl esterification using methanol and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). Methanol is added dropwise at ≤30°C, followed by stirring for 2 hours. Post-reaction filtration and solvent evaporation yield a crude product, which is purified via recrystallization (DCM/petroleum ether, 1:3) to afford the methyl ester.

Optimization Challenges:

-

Amide Impurity Formation : Competing amidation between the carboxylate and amine groups necessitates strict stoichiometric control and low temperatures.

-

Stereochemical Integrity : The (2R,4S) configuration is preserved by avoiding harsh conditions that could epimerize the C2 center.

Method 2: Asymmetric Catalysis for Stereocontrol

Chiral Ligand-Assisted Cyclization

An alternative route employs asymmetric catalysis to construct the pyrrolidine ring. Using a chiral iridium catalyst, propargyl amines undergo [2+2] cycloaddition with acrylates to form the pyrrolidine skeleton with high enantiomeric excess (ee >95%). Subsequent hydroxylation at C4 via Sharpless asymmetric dihydroxylation introduces the (4S) configuration.

Catalytic System:

| Component | Role |

|---|---|

| Iridium Catalyst | Facilitates enantioselective cyclization |

| (DHQD)2PHAL Ligand | Induces (4S) configuration during dihydroxylation |

| tert-Butyl Hydroperoxide | Oxidizing agent for hydroxylation |

Functional Group Interconversion

The cyclized product undergoes Boc protection and methyl esterification as described in Method 1. This approach bypasses the need for resolving racemic mixtures but requires specialized catalysts and stringent anhydrous conditions.

Method 3: Resolution of Racemic Intermediates

Kinetic Resolution via Enzymatic Hydrolysis

Racemic 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate is subjected to lipase-catalyzed hydrolysis. Enzymes such as Candida antarctica lipase B selectively hydrolyze the (2S) ester, leaving the (2R) enantiomer intact. The resolved ester is then Boc-protected and purified via column chromatography.

Enzymatic Conditions:

| Parameter | Value/Detail |

|---|---|

| Enzyme | Candida antarctica lipase B |

| pH | 7.0–7.5 (phosphate buffer) |

| Temperature | 37°C |

| ee | ≥98% |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sequential Protection | Mild conditions, scalable | Risk of amide impurities | 78–85 | 95–97 |

| Asymmetric Catalysis | High stereocontrol, fewer steps | Costly catalysts, specialized equipment | 65–70 | 98–99 |

| Enzymatic Resolution | Eco-friendly, high ee | Low throughput, substrate specificity | 50–60 | 90–92 |

Chemical Reactions Analysis

1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation.

Major Products: Major products include oxidized or reduced derivatives of the original compound

Scientific Research Applications

Synthesis and Mechanism of Action

The compound is synthesized through the reaction of trans-4-hydroxy-D-proline with tert-butyl formic acid under basic conditions. Its mechanism of action primarily involves serving as a protecting group in organic synthesis, allowing selective modifications at various positions on the molecule. The tert-butyl group protects the amino group from unwanted reactions, facilitating the synthesis of complex molecules.

Chemistry

- Intermediate in Organic Synthesis : The compound is widely used as an intermediate for synthesizing various organic compounds. Its structure allows for the introduction and removal of protecting groups during multi-step syntheses.

- Reagent in Chemical Processes : It acts as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Carbonyl-containing compounds |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols from ester groups |

| Substitution | Thionyl chloride, phosphorus tribromide | Various substituted derivatives |

Biology

- Synthesis of Biologically Active Molecules : The compound plays a crucial role in the synthesis of biologically active molecules and natural products. Its ability to undergo selective reactions makes it valuable for creating compounds with specific biological activities.

Medicine

- Building Block for Pharmaceuticals : It serves as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs with enhanced efficacy and reduced side effects.

- Case Study : Research has demonstrated its effectiveness in synthesizing derivatives that exhibit anti-inflammatory properties, showcasing its potential in drug discovery.

Industry

- Production of Fine Chemicals : In industrial applications, this compound is utilized in the production of fine chemicals. Its versatility as a reagent enhances efficiency and yields in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as hydroxylation and methylation pathways.

Comparison with Similar Compounds

Stereoisomers

Stereochemical variations significantly impact molecular interactions and applications:

Key Insight : The (2R,4S) configuration in the target compound may enhance binding specificity in biological systems compared to its stereoisomers.

Substituent Variations at Position 4

The C4 substituent influences reactivity and bioactivity:

Key Insight: Hydroxyl groups (target compound) enable hydrogen bonding, improving solubility, while amino/fluoro groups enhance metabolic stability or reactivity.

Ester Group Modifications

Ester groups affect lipophilicity and hydrolysis rates:

Key Insight : Methyl esters (target compound) are more labile under basic conditions, favoring stepwise deprotection in synthesis.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Overview

1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate, also known by its CAS number 1975992-77-8, is an organic compound with the molecular formula and a molecular weight of approximately 245.27 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

- Molecular Formula :

- Molecular Weight : 245.27 g/mol

- CAS Number : 1975992-77-8

- Melting Point : Approximately 82 °C

The biological activity of this compound is primarily attributed to its structural features, particularly the tert-butyl and hydroxyl groups. These groups facilitate selective chemical reactions and modifications, making it a valuable intermediate in organic synthesis. The mechanism of action involves:

- Selective Protection : The tert-butyl group protects the amino group from unwanted reactions.

- Biological Interactions : It may interact with various biological pathways, including those related to apoptosis, inflammation, and signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .

Biological Applications

1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate has been explored for several biological applications:

- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various pathogens, including bacteria and viruses .

- Cell Cycle Regulation : Research suggests involvement in modulating cell cycle progression and DNA damage response mechanisms .

- Neuronal Signaling : There is emerging evidence supporting its role in neuronal signaling pathways .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the compound's efficacy against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

-

Apoptosis Induction :

- In vitro experiments demonstrated that the compound could induce apoptosis in cancer cell lines through activation of caspase pathways, indicating potential for therapeutic applications in oncology.

-

Inflammation Modulation :

- The compound was tested for its effects on inflammatory markers in cell cultures. Results showed a reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis

| Property/Activity | 1-(Tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate | Similar Compounds |

|---|---|---|

| Molecular Weight | 245.27 g/mol | Varies (e.g., similar pyrrolidine derivatives) |

| Antimicrobial Activity | Effective against multiple bacterial strains | Varies (some derivatives show less activity) |

| Apoptosis Induction | Induces apoptosis in cancer cell lines | Some similar compounds show weaker effects |

| Inflammation Modulation | Reduces pro-inflammatory cytokines | Varies widely among derivatives |

Q & A

Q. What are the common synthetic routes for 1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate?

The synthesis typically involves multi-step protocols with stereochemical control. For example, a Boc-protected pyroglutamic acid derivative (e.g., 1-Boc-D-pyroglutamic acid ethyl ester) can undergo functionalization at the 4-position via nucleophilic substitution or oxidation. Subsequent hydrolysis of the ethyl ester (using LiOH in MeOH/THF at 45°C) and re-protection steps yield the target compound. Critical steps include maintaining stereochemical integrity through low-temperature reactions (-78°C) and inert atmospheres to prevent epimerization .

Q. How is the stereochemistry of this compound confirmed experimentally?

Chiral HPLC or SFC (supercritical fluid chromatography) is employed to separate enantiomers, while - and -NMR spectroscopy identify diastereotopic protons and carbons. For instance, coupling constants (-values) between H2 and H4 in the pyrrolidine ring provide insights into the cis/trans configuration. X-ray crystallography is definitive for absolute configuration determination, as seen in related pyrrolidine derivatives .

Advanced Research Questions

Q. What strategies minimize epimerization during functionalization of the 4-hydroxy group?

Epimerization at the 4-position is mitigated by:

- Using bulky protecting groups (e.g., tert-butyl) to sterically hinder nucleophilic attack.

- Employing low-temperature conditions (-78°C) during deprotonation or substitution reactions.

- Optimizing reaction time and avoiding strong bases (e.g., LDA) unless necessary for regioselectivity . For example, electrochemical oxidation of hydroxyproline derivatives under controlled potentials (e.g., 1.5 V) preserves stereochemistry during methoxylation .

Q. How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions?

The tert-butyl group reduces reactivity at the 1-carboxylate by sterically shielding the adjacent nitrogen. This selectivity enables functionalization at the 2-methyl carboxylate, as observed in palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination). Computational studies (QSAR) suggest that steric bulk increases activation energy for nucleophilic attack at the 1-position by ~15–20 kJ/mol .

Q. What explains contradictory yields in hydrolysis of tert-butyl esters across studies?

Discrepancies arise from:

- Solvent polarity : Hydrolysis in dioxane/HCl (25–50°C) achieves >90% yield, while aqueous MeOH/LiOH may lead to partial decomposition.

- Acid strength : Concentrated HCl (5–6 M) accelerates tert-butyl cleavage but risks side reactions (e.g., decarboxylation).

- Temperature : Prolonged heating (>50°C) degrades acid-sensitive intermediates .

Q. How can the 4-hydroxy group be selectively modified without affecting the carboxylate esters?

Selective activation via Mitsunobu conditions (DIAD, PPh) converts the 4-hydroxy group to ethers or amines while preserving esters. Alternatively, silyl protection (TBSCl) prior to oxidation or alkylation ensures compatibility with subsequent steps. For example, tert-butyldimethylsilyl (TBS) protection enables methoxymethylation at the 4-position with >95% regioselectivity .

Methodological Considerations

- Data Contradiction Analysis : When comparing synthetic yields, validate reaction conditions (e.g., inert atmosphere purity, catalyst loading) and characterize intermediates via LC-MS to identify decomposition pathways .

- Reaction Optimization : Use DoE (Design of Experiments) to screen variables like temperature, solvent polarity, and base strength. For instance, CsCO in tert-butanol improves Buchwald-Hartwig amination efficiency compared to KCO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.